N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-27-16-8-7-13(10-17(16)28-2)21-11-12(9-18(21)23)20-19(24)14-5-3-4-6-15(14)22(25)26/h3-8,10,12H,9,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRHOIRLPANIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with an appropriate amine to form an intermediate, which is then subjected to cyclization and nitration reactions to yield the final product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antioxidant activity. For instance, nitrones derived from pyrrolidine structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
2. Neuroprotective Effects
Research suggests that derivatives of this compound may possess neuroprotective properties. In vitro studies have demonstrated that related compounds can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration .
Pharmacological Applications
1. Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways makes it a candidate for the development of anti-inflammatory drugs. Studies have shown that similar nitrobenzamide derivatives can reduce pro-inflammatory cytokines in various models .
2. Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .
Biochemical Studies
1. Enzyme Inhibition
The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical targets in pain and inflammation management .
2. Interaction with Biological Targets
In silico docking studies suggest that N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide may interact with various biological targets, including kinases involved in cancer progression . This highlights its potential as a lead compound for drug development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Structural Differences :
Functional Implications :
- The absence of the pyrrolidinone ring in Rip-B may enhance conformational flexibility compared to the target compound.
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
Key Structural Differences :
- Core Structure: This compound features an azanium (quaternary ammonium) center, unlike the pyrrolidinone core of the target compound .
- Application Context: Synthesized as an intermediate in isoquinoline alkaloid analog production, suggesting divergent biological roles compared to the target compound .
Functional Implications :
- The quaternary ammonium structure may confer higher polarity and water solubility compared to the target compound’s neutral pyrrolidinone core.
- The dual dimethoxyphenyl groups in this compound could enhance π-π stacking interactions, a feature absent in the target compound’s single dimethoxyphenyl substituent.
Lignin Model Compounds with 3,4-Dimethoxyphenyl Moieties
Key Structural Differences :
- Core Structure: Lignin models (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) contain β-O-4 ether linkages and phenolic backbones, unlike the amide-rich target compound .
Functional Implications :
- The stability of the dimethoxyphenyl group in alkaline environments (as seen in lignin models) may parallel the target compound’s behavior in similar conditions, though its nitro and amide groups could introduce distinct degradation pathways.
Research Findings and Implications
- Structural Diversity: The target compound’s pyrrolidinone core and nitrobenzamide group distinguish it from analogs like Rip-B (linear amide) or the azanium dihydrate (charged quaternary structure). These differences may influence solubility, stability, and bioactivity.
- Synthetic Accessibility: Rip-B’s straightforward amidation contrasts with the likely multi-step synthesis required for the target compound’s pyrrolidinone ring formation.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 362.39 g/mol. The compound features a pyrrolidine ring, a nitro group, and a dimethoxyphenyl moiety, which contribute to its biological activity.
1. Antitumor Activity
Research indicates that nitro-containing compounds, including this compound, exhibit significant antitumor properties. Nitro groups can enhance the cytotoxic effects of compounds under hypoxic conditions typical of tumor microenvironments. Studies have shown that derivatives of nitrobenzamide can inhibit tumor cell proliferation by inducing apoptosis and disrupting cellular signaling pathways related to cancer progression .
2. Anti-inflammatory Effects
Nitrobenzamide derivatives have been reported to possess anti-inflammatory properties by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). These enzymes are critical in the inflammatory response. The compound may modulate inflammatory cytokines, thereby reducing inflammation in various models of disease .
3. Antimicrobial Activity
The antimicrobial potential of nitro compounds is well-documented. These compounds can generate reactive intermediates that damage microbial DNA upon reduction. This mechanism underlies the efficacy of several clinically used antibiotics such as metronidazole. Preliminary studies suggest that this compound may have similar antimicrobial properties, although specific data on its efficacy against various pathogens is still needed .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.
- DNA Interaction : Nitro groups can form covalent bonds with DNA, leading to strand breaks and cell death in rapidly dividing cells.
- Signaling Pathway Modulation : The compound may alter the activity of various signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | |
| Antimicrobial | DNA damage via reactive intermediates |
Case Study: Antitumor Effects
In a study evaluating various nitrobenzamide derivatives, it was found that certain compounds exhibited selective cytotoxicity against leukemia cells while sparing normal cells. This selectivity suggests potential for targeted cancer therapies utilizing compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
